Vitamin D3;Colecalciferol

25-hydroxyvitamin D bioavailability meta-analysis

Procure Cholecalciferol (Vitamin D3, CAS 67-97-0), the endogenous secosteroid precursor, for accurate dose-response modeling. Unlike plant-derived D2, it offers 40% greater efficacy per dose, 87% higher total potency, and a 2.5-fold longer half-life (~82 days). Its 2–3× greater adipose storage sustains 25(OH)D levels during gaps. USP-grade (≥98% purity) supports advanced formulation development. Choose cholecalciferol over xenobiotic D2 for proven pharmacokinetic precision and reliability.

Molecular Formula C27H44O
Molecular Weight 387.7 g/mol
Cat. No. B14798989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVitamin D3;Colecalciferol
Molecular FormulaC27H44O
Molecular Weight387.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C
InChIInChI=1S/C27H44O/c1-19(2)8-6-9-21(4)25-15-16-26-22(10-7-17-27(25,26)5)12-13-23-18-24(28)14-11-20(23)3/h12-13,19,21,24-26,28H,3,6-11,14-18H2,1-2,4-5H3/t21?,24?,25?,26?,27-/m1/s1/i3D2,13D
InChIKeyQYSXJUFSXHHAJI-HKRPIZEASA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cholecalciferol (Vitamin D3) Procurement Guide: Compound Classification and Biological Profile


Cholecalciferol (Vitamin D3, CAS 67-97-0) is a secosteroid hormone precursor produced endogenously in human skin upon UVB exposure and obtained exogenously from animal-derived dietary sources. As the predominant vitamin D form of mammalian origin, cholecalciferol undergoes sequential hydroxylation in the liver to 25-hydroxyvitamin D3 (calcifediol, the major circulating metabolite) and subsequently in the kidney to the hormonally active 1,25-dihydroxyvitamin D3 (calcitriol) [1]. The compound functions as the primary substrate for endogenous vitamin D endocrine system activation and is distinguished from plant-derived ergocalciferol (vitamin D2) and pre-hydroxylated metabolites such as calcifediol by its unique combination of endogenous production pathway, binding affinity for vitamin D binding protein (DBP), and metabolic activation kinetics [2]. Cholecalciferol is commercially available in potencies ranging from 400 IU (10 μg) to 50,000 IU (1.25 mg) across multiple dosage forms including tablets, softgels, oral solutions, and injectable preparations, with USP/Ph.Eur. monographs specifying purity standards .

Why Cholecalciferol (Vitamin D3) Cannot Be Interchanged with Ergocalciferol or Calcifediol: Scientific Basis for Procurement Specifications


Generic substitution among vitamin D compounds is pharmacokinetically and pharmacodynamically unsound due to fundamental differences in molecular structure that govern metabolic activation rates, serum half-life, tissue distribution, and dose-response linearity. Cholecalciferol (D3) differs from ergocalciferol (D2) by a single double bond at C22-23 and a C24 methyl group in the side chain, which alters DBP binding affinity and reduces the metabolic stability of 25(OH)D2 compared to 25(OH)D3 [1]. Furthermore, cholecalciferol is the endogenous form produced in human skin, whereas ergocalciferol is a plant-derived xenobiotic requiring distinct enzymatic processing. Compared to calcifediol (25(OH)D3), cholecalciferol is the native precursor requiring hepatic 25-hydroxylation, whereas calcifediol bypasses this step entirely, resulting in fundamentally different absorption kinetics (lymphatic versus portal), dose-response linearity, and applicability in specific patient populations such as those with hepatic impairment or fat malabsorption syndromes [2]. These molecular and pharmacokinetic distinctions translate directly into quantifiable differences in clinical efficacy that preclude simple interchangeability for research, clinical, or industrial formulation purposes [3].

Cholecalciferol (Vitamin D3) Quantitative Evidence: Head-to-Head Comparisons Against Ergocalciferol and Calcifediol


Cholecalciferol vs. Ergocalciferol: 40% Greater Increase in Total Serum 25(OH)D Concentrations

In a 2024 systematic review and meta-analysis of 20 comparative randomized controlled trials, cholecalciferol (vitamin D3) demonstrated clear superiority over ergocalciferol (vitamin D2) in raising total serum 25-hydroxyvitamin D [25(OH)D] concentrations. Among 12 daily-dosed head-to-head comparisons analyzed via liquid chromatography-tandem mass spectrometry (LC-MS/MS), the weighted mean difference (WMD) in total 25(OH)D change was 10.39 nmol/L (approximately 40%) lower in the vitamin D2 group compared with the vitamin D3 group [1]. Body mass index (BMI) emerged as the strongest response modifier, with the D3 advantage persisting predominantly in subjects with BMI ≤25 kg/m² (reducing heterogeneity to 0% in subgroup analyses) [1].

25-hydroxyvitamin D bioavailability meta-analysis

Cholecalciferol vs. Ergocalciferol: 87% Greater Potency and 2-3× Greater Tissue Storage

A 12-week randomized controlled trial in 33 healthy adults directly compared the biological potency of equimolar cholecalciferol and ergocalciferol dosed at 50,000 IU weekly. Cholecalciferol (D3) was approximately 87% more potent than ergocalciferol (D2) in raising and maintaining serum 25(OH)D concentrations. Specifically, the incremental area under the curve (AUC) for 25(OH)D at 12 weeks was 2136 ng·d/mL (SD 606) for the D3 group versus 1366 ng·d/mL (SD 516) for the D2 group (P < 0.001) [1]. Steady-state 25(OH)D increments were 45 ng/mL (SD 16.2) for D3 versus 24 ng/mL (SD 10.3) for D2 (P < 0.001). Additionally, subcutaneous fat analysis revealed that D3 produced 2- to 3-fold greater vitamin D storage: total calciferol in fat rose by 104 μg/kg in the D3-treated group versus only 33 ng/kg in the D2-treated group [1].

potency tissue storage pharmacodynamics

Cholecalciferol vs. Ergocalciferol: 28.6% Higher AUC and 2.5× Longer Elimination Half-Life

An 11-week single-blind, placebo-controlled randomized trial (n=33 healthy volunteers) evaluated the pharmacokinetic profiles of cholecalciferol (D3) versus ergocalciferol (D2) using an initial loading dose of 100,000 IU followed by 4,800 IU/day for 14 days. The area under the concentration × time curve (AUC) between day 7 and day 77 was 28.6% higher for D3 compared with D2 [1]. Critically, the elimination half-life of 25(OH)D after subtracting placebo values was 82 days under D3 supplementation versus only 33 days under D2 supplementation—a 2.5-fold difference [1]. At study endpoint (day 77), D2 25(OH)D levels had declined to values statistically similar to placebo, while D3 levels remained significantly elevated (P < 0.04) [1].

pharmacokinetics half-life sustained levels

Cholecalciferol vs. Ergocalciferol: 5.3 ng/mL Greater 6-Month 25(OH)D Increase in Head-to-Head Trial

A 12-month randomized controlled trial in Thai female healthcare workers (n=83) directly compared daily cholecalciferol (1,000 IU/day) versus weekly ergocalciferol (20,000 IU/week, equivalent average daily dose of ~2,857 IU). At 6 months, the mean serum 25(OH)D increase was significantly greater in the cholecalciferol group (8.41 ng/mL increase, from 17.62±4.39 to 26.03±6.59 ng/mL) compared to the ergocalciferol group (4.76 ng/mL increase, from 16.91±6.07 to 21.67±5.11 ng/mL) [1]. The between-group difference in 6-month increase was 3.65 ng/mL favoring cholecalciferol (P = 0.018), despite the ergocalciferol group receiving a higher weekly dose equivalent [1]. Notably, only cholecalciferol produced significant 25(OH)D increases in participants without baseline deficiency (6.88±4.20 ng/mL increment), whereas ergocalciferol failed to elevate levels in this subgroup [1].

clinical efficacy long-term supplementation 25(OH)D

Cholecalciferol vs. Calcifediol: 3× Lower Weight-Based Potency but Superior Dose-Response Predictability in Normal Absorption

A comprehensive 2023 review comparing cholecalciferol (vitamin D3) with calcifediol (25-hydroxyvitamin D3) established that while calcifediol demonstrates higher potency on a weight basis, cholecalciferol exhibits fundamentally different absorption and dose-response characteristics. Calcifediol is approximately 3 times more potent than cholecalciferol in subjects with mild vitamin D deficiency, with this potency ratio increasing to 6-8 times when baseline serum 25(OH)D is higher or when large doses are compared [1]. However, serum 25(OH)D increases linearly with increasing doses of calcifediol, whereas serum 25(OH)D reaches a plateau when higher oral doses of cholecalciferol are used—a saturation phenomenon reflecting the rate-limiting hepatic 25-hydroxylation step (CYP2R1) [1]. Intestinal absorption of calcifediol is nearly 100% and occurs via portal vein transport, while cholecalciferol absorption requires bile acid-dependent micelle formation and lymphatic chylomicron transport [1].

dose-response bioavailability calcifediol

Cholecalciferol Solid Dispersion Formulation: 91±2.3% Drug Content with Improved Dissolution and Acceptable Stability

A 2023 formulation study developed and characterized a solid dispersion-based delivery system for cholecalciferol encapsulated in delayed-release HPMC capsules. The solid dispersion formulation achieved drug content of 91±2.3% and demonstrated the amorphous form of cholecalciferol [1]. The delayed-release HPMC capsule-encapsulated solid dispersion (DRHCap-SD) showed improved dissolution compared to conventional formulations. Stability studies indicated no significant changes in cholecalciferol content under experimental storage conditions [1]. Cell viability assays in Caco-2 intestinal epithelial cells confirmed that the surfactant system used in the formulation had no adverse effects on intestinal cell viability [1].

formulation solid dispersion dissolution

Cholecalciferol (Vitamin D3) Application Scenarios: Evidence-Based Procurement and Research Use Cases


Long-Term Vitamin D Status Maintenance in Healthy Populations: Dose-Extended Regimens

Cholecalciferol is the preferred substrate for long-term maintenance of serum 25(OH)D concentrations in populations with normal gastrointestinal absorption and hepatic function. The 2.5-fold longer elimination half-life (82 days for D3 versus 33 days for D2) supports less frequent dosing intervals while maintaining stable serum concentrations [1]. Procurement for this application should specify cholecalciferol rather than ergocalciferol, as the 40% greater efficacy per unit dose and 87% greater overall potency translate to lower total ingredient requirements for equivalent 25(OH)D elevation [2][3]. Formulators should note that dose-response reaches a plateau at higher doses due to saturable hepatic 25-hydroxylation [4].

Clinical Research Requiring Predictable Dose-Response and Standardized Pharmacokinetics

For clinical trials investigating vitamin D effects on non-skeletal outcomes or requiring precise control of 25(OH)D exposure, cholecalciferol provides the most extensively characterized pharmacokinetic profile among vitamin D compounds. The well-documented AUC, half-life, and steady-state parameters enable accurate dose modeling [3][5]. Research protocols should avoid substitution with ergocalciferol, which demonstrates variable potency (40% lower 25(OH)D elevation in meta-analysis) and non-linear degradation kinetics that complicate dose standardization [2]. Cholecalciferol is also the endogenous human form, eliminating xenobiotic metabolic variables associated with ergocalciferol [2].

Formulation Development for Poorly Water-Soluble Vitamin D3 Delivery Systems

Cholecalciferol presents formulation challenges due to poor aqueous solubility and sensitivity to light, temperature, oxygen, and acidic conditions [6]. Procurement for pharmaceutical or nutraceutical formulation development should consider cholecalciferol grades compatible with advanced delivery technologies. Solid dispersion-based formulations with HPMC capsule encapsulation have demonstrated improved dissolution profiles and acceptable stability under experimental storage conditions, with drug content of 91±2.3% achievable [6]. Non-aqueous nanoemulsion and self-nanoemulsifying drug delivery systems represent additional formulation strategies for addressing the compound's solubility limitations [6].

High-Dose Repletion Protocols Where Tissue Storage Capacity Is Relevant

Cholecalciferol demonstrates 2- to 3-fold greater tissue storage in subcutaneous fat compared to equimolar ergocalciferol (104 μg/kg versus 33 ng/kg increase, respectively) [5]. This differential tissue deposition has implications for high-dose repletion protocols, particularly when extended dosing intervals are employed. The greater fat storage capacity of cholecalciferol provides a physiological reservoir that sustains 25(OH)D production during periods without supplementation, contributing to the observed 2.5× longer elimination half-life [3][5]. Procurement for high-dose clinical protocols should specify cholecalciferol over ergocalciferol based on this quantifiable storage advantage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vitamin D3;Colecalciferol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.